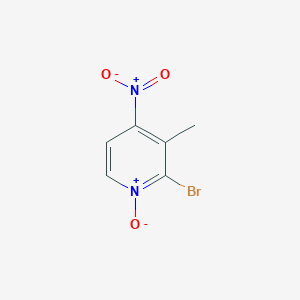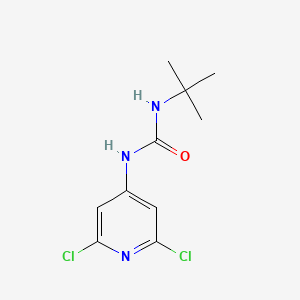
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea
Übersicht
Beschreibung
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea (DCMU) is a herbicide that is widely used in scientific research to study the photosynthetic processes in plants. DCMU is a potent inhibitor of photosystem II (PSII) in plants, which is responsible for the light-dependent reactions of photosynthesis.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Urea derivatives play a crucial role in organic synthesis, serving as intermediates for various chemical transformations. For instance, lithiation of pyridine derivatives, including those related to urea compounds, can lead to regioselective synthesis of substituted derivatives, highlighting their utility in constructing complex organic molecules with high yields (Smith et al., 2013).
Pharmacological Studies
Urea derivatives have been explored for their pharmacological properties, including their role as free radical scavengers. Studies on compounds such as 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride indicate their potential in reducing myocardial infarct size, suggesting a protective effect against heart damage caused by oxidative stress (Yamashita et al., 2000).
Supramolecular Chemistry
Urea derivatives are significant in the development of supramolecular structures due to their hydrogen bonding capabilities. Research on ureidocalix[5]arene receptors, for instance, demonstrates their efficacy as abiotic receptors for amino acids and biogenic amines, facilitated by hydrogen bonding and molecular recognition (Ballistreri et al., 2003).
Plant Biology
In the field of plant biology, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation. This activity is crucial for in vitro plant morphogenesis, indicating the potential agricultural applications of urea derivatives in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Material Science
Urea derivatives also find applications in material science, such as in the development of ion-exchange resins and rigid foams with good thermal stability. Pyrolysis of poly(tert-butyl N-vinylcarbamate) showcases the transformation into products containing cyclic urea units, demonstrating the utility of urea derivatives in creating materials with specific physical properties (Schulz & Harwood, 1974).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-(2,6-dichloropyridin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-10(2,3)15-9(16)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTISXLCFXPEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=NC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381910 | |
| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea | |
CAS RN |
680213-57-4 | |
| Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Chloromethyl)-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B1620904.png)
![4-[(4-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1620906.png)
![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
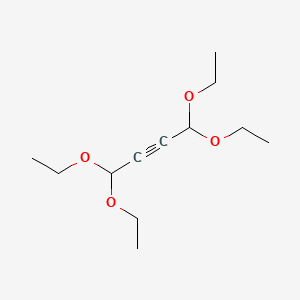

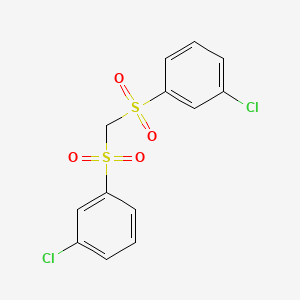
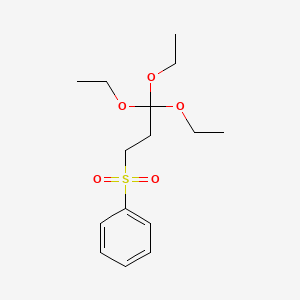
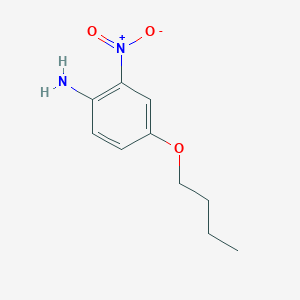
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)
![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)
